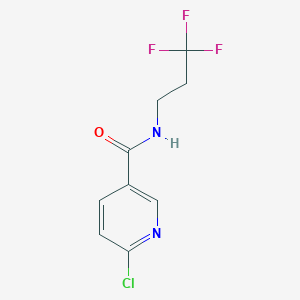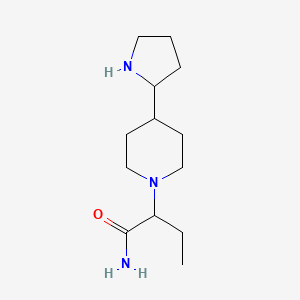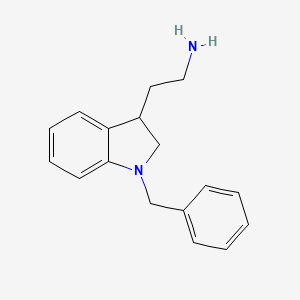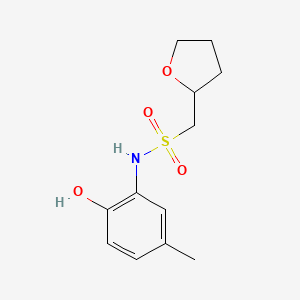![molecular formula C10H14N4O2 B7569765 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one (HMP) is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
科学的研究の応用
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
作用機序
The mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. By inhibiting this enzyme, this compound may reduce inflammation and improve glucose tolerance. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
実験室実験の利点と制限
One advantage of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that it has been extensively studied and its synthesis method has been optimized to yield a high purity product. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of research could be to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. In addition, future research could focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective compounds.
合成法
The synthesis of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield a high purity product, and the reaction conditions have been optimized to ensure reproducibility.
特性
IUPAC Name |
5-(2-hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-7(15)5-14-6-11-9-8(10(14)16)4-12-13(9)2/h4,6-7,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQEKOPMMJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(C1=O)C=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)

![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
